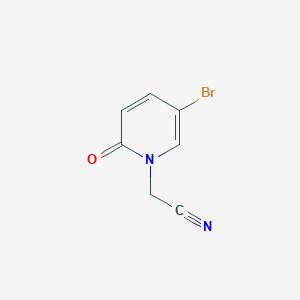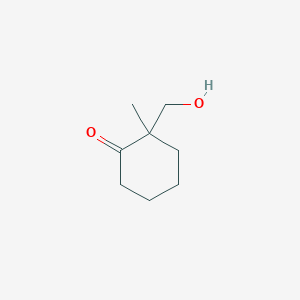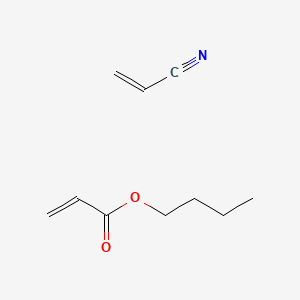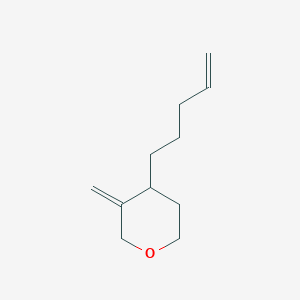
3-methylidene-4-pent-4-enyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylidene-4-pent-4-enyloxane is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a methylidene group and a pent-4-en-1-yl group. It is used in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-4-pent-4-enyloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a tetrahydropyran derivative and a pent-4-en-1-yl halide in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3-methylidene-4-pent-4-enyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogen acids or halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-methylidene-4-pent-4-enyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of 3-methylidene-4-pent-4-enyloxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-methylidene-3-(pent-4-en-1-yl)tetrahydro-2H-pyran
- 3-methylidene-4-(but-3-en-1-yl)tetrahydro-2H-pyran
Uniqueness
3-methylidene-4-pent-4-enyloxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
3-methylidene-4-pent-4-enyloxane |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-11-7-8-12-9-10(11)2/h3,11H,1-2,4-9H2 |
InChI 键 |
CVUKBAUQVIJDDF-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCC1CCOCC1=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

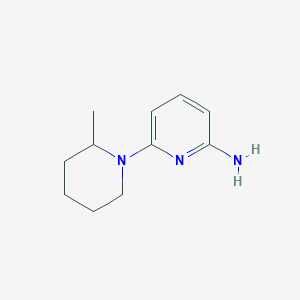
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-2-carboxylic acid](/img/structure/B8643481.png)
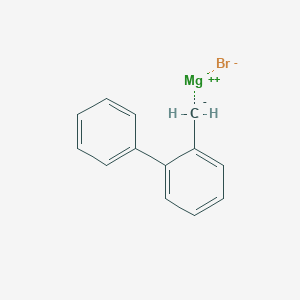
![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)
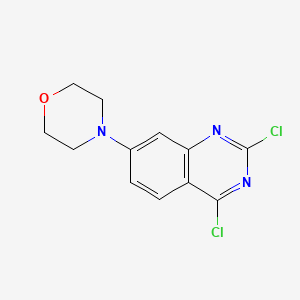
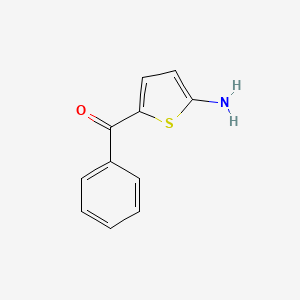
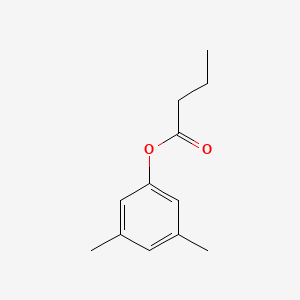
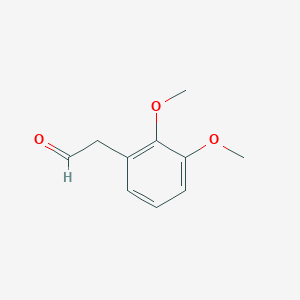
![Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B8643521.png)
![N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine](/img/structure/B8643525.png)
